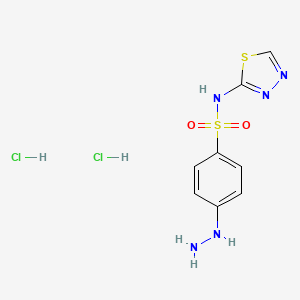

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride” is a chemical compound with the molecular formula C8H11Cl2N5O2S2 . It has a molecular weight of 344.24 .

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, a benzene ring, and a sulfonamide group . The exact structure would require more detailed spectroscopic data for confirmation.Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.24 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications

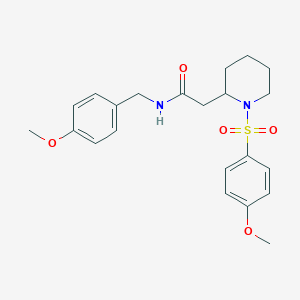

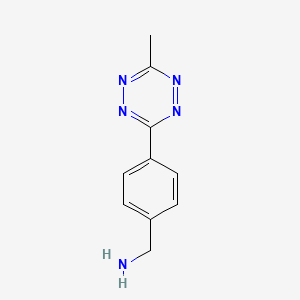

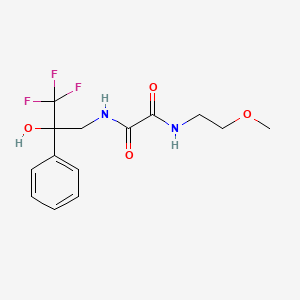

Synthesis and Structural Characterization : A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties was investigated as inhibitors of four α-carbonic anhydrases. These compounds showed significant inhibition of carbonic anhydrases, particularly isoforms associated with tumor cells, suggesting their potential in therapeutic applications (Alafeefy et al., 2015). Additionally, novel sulfonamide derivatives incorporating various moieties have been synthesized, and single crystals suitable for X-ray diffraction were successfully grown, revealing insights into their structural properties (Camí et al., 2006).

Antiviral and Antimicrobial Activities : Derivatives of thiadiazole sulfonamides were synthesized and tested for antiviral activity against the tobacco mosaic virus. Two compounds in particular demonstrated noteworthy antiviral properties (Chen et al., 2010). Moreover, novel benzene sulfonamide derivatives were synthesized, which included biologically active hydrazones and thiadiazoles, and displayed antimicrobial activity, confirming their potential in addressing microbial infections (El-Morsy, 2014).

Anticancer Evaluation : Pyrazole derivatives, including 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzene sulfonamide, were synthesized and evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells. Some derivatives showed promising results, outperforming the reference drug doxorubicin, indicating their potential in cancer treatment (El-Gaby et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride are certain types of microorganisms . The compound has shown significant activity against A. niger , a species of fungus .

Mode of Action

It is known that the compound interacts with its targets, leading to inhibition of their growth . The compound’s hydrazinyl and thiadiazol groups likely play key roles in this interaction .

Biochemical Pathways

Given its antimicrobial activity, it likely interferes with essential biochemical processes in the target organisms, such as cell wall synthesis or dna replication .

Result of Action

The primary result of the compound’s action is the inhibition of growth in certain microorganisms . This makes it potentially useful in treating infections caused by these organisms .

properties

IUPAC Name |

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S2.2ClH/c9-11-6-1-3-7(4-2-6)17(14,15)13-8-12-10-5-16-8;;/h1-5,11H,9H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTKRKGMFBDTSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)NC2=NN=CS2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2426885.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426889.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2426891.png)

![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)

![2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426901.png)

![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2426906.png)

![6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2426907.png)